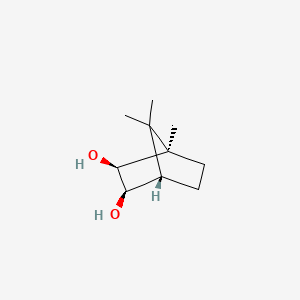
(1,2-Dihydroxypropyl)phosphonic acid
Overview
Description
(1,2-Dihydroxypropyl)phosphonic acid is a member of the class of phosphonic acids, characterized by the presence of a phosphonic acid group attached to a propyl chain substituted with hydroxy groups at positions 1 and 2. Its molecular formula is C3H9O5P, and it has a molecular weight of 156.074 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Dihydroxypropyl)phosphonic acid typically involves the enantioselective preparation of its derivatives. One common method includes the preparation of cis-1-propenyl-phosphonic acid followed by epoxidation, which can be achieved through the intermediate formation of a halohydrin . The enantiomeric mixture obtained is then resolved to isolate the desired enantiomer.
Industrial Production Methods: Industrial production of this compound often involves multi-step chemical synthesis processes. These processes are designed to ensure high yield and purity of the final product. The use of optically active bases for enantiomer separation is a crucial step in the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: (1,2-Dihydroxypropyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, such as thionyl chloride (SOCl2).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
(1,2-Dihydroxypropyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of (1,2-Dihydroxypropyl)phosphonic acid involves its interaction with molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and preventing their precipitation. This property is particularly useful in industrial applications, such as scale inhibition in oilfields . Additionally, its hydroxy groups allow it to participate in hydrogen bonding and other interactions with biological molecules, influencing biochemical pathways .
Comparison with Similar Compounds
Fosfomycin: A related compound used as an antibiotic, which also contains a phosphonic acid group.
Hydroxyphosphonoacetic acid: Another phosphonic acid derivative used as a scale inhibitor.
Uniqueness: (1,2-Dihydroxypropyl)phosphonic acid is unique due to its specific substitution pattern and the presence of two hydroxy groups, which confer distinct chemical properties and reactivity. Its ability to act as a chelating agent and its compatibility with calcium ions make it particularly valuable in industrial applications .
Properties
IUPAC Name |
1,2-dihydroxypropylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O5P/c1-2(4)3(5)9(6,7)8/h2-5H,1H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMXXUIOCREOTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(O)P(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84954-80-3 | |
| Record name | (1,2-Dihydroxypropyl)phosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084954803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,2-DIHYDROXYPROPYL)PHOSPHONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/499FU4F7RC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (1,2-Dihydroxypropyl)phosphonic acid inhibit scale formation, and what are the advantages of using this compound compared to traditional scale inhibitors?
A1: this compound (SI-3), along with fosfomycin disodium salt (SI-1) and fosfomycin trometamol (SI-2), function as scale inhibitors by disrupting the formation and growth of mineral scales like calcite and gypsum. [] These scales commonly cause significant problems in oilfield settings by clogging pipes and reducing production efficiency.
Q2: How does the calcium compatibility of this compound compare to traditional scale inhibitors?
A2: The research indicates that this compound (SI-3), along with SI-1 and SI-2, demonstrates excellent compatibility with calcium ions, even at concentrations up to 1000 ppm over a 24-hour period at 80 °C. [] This is a significant advantage over the commercial scale inhibitor hydroxyphosphonoacetic acid (HPAA), which exhibited lower calcium compatibility. High calcium compatibility is crucial for scale inhibitors to function effectively in oilfield environments, which often have high calcium ion concentrations. This property ensures that the inhibitors remain soluble and effective in preventing scale formation without forming undesirable precipitates.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Triethoxy[4-(trifluoromethyl)phenyl]silane](/img/structure/B1589864.png)




